molecular formula C12H18OS B3142900 {2-[(tert-Butylsulfanyl)methyl]phenyl}methanol CAS No. 51445-82-0

{2-[(tert-Butylsulfanyl)methyl]phenyl}methanol

Cat. No.: B3142900
CAS No.: 51445-82-0
M. Wt: 210.34 g/mol
InChI Key: GWNUNSYMMWANDU-UHFFFAOYSA-N
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Description

{2-[(tert-Butylsulfanyl)methyl]phenyl}methanol is a chemical compound with the molecular formula C12H18OS It is characterized by the presence of a tert-butylsulfanyl group attached to a phenylmethanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(tert-Butylsulfanyl)methyl]phenyl}methanol typically involves the reaction of 2-(tert-butylsulfanyl)benzyl chloride with a suitable reducing agent. One common method is the reduction of the corresponding benzyl chloride using sodium borohydride (NaBH4) in an appropriate solvent such as ethanol or methanol. The reaction is carried out under controlled conditions to ensure the selective reduction of the benzyl chloride to the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and quality control to ensure the final product meets the required specifications. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{2-[(tert-Butylsulfanyl)methyl]phenyl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

    Reduction: Further reduction can lead to the formation of the corresponding sulfide.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding sulfide.

    Substitution: Nitrated or halogenated phenyl derivatives.

Scientific Research Applications

{2-[(tert-Butylsulfanyl)methyl]phenyl}methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-[(tert-Butylsulfanyl)methyl]phenyl}methanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    {2-[(tert-Butylsulfanyl)methyl]phenyl}ethanol: Similar structure but with an ethanol group instead of methanol.

    {2-[(tert-Butylsulfanyl)methyl]phenyl}acetone: Contains an acetone group instead of methanol.

    {2-[(tert-Butylsulfanyl)methyl]phenyl}amine: Features an amine group instead of methanol.

Uniqueness

{2-[(tert-Butylsulfanyl)methyl]phenyl}methanol is unique due to its specific combination of the tert-butylsulfanyl group and phenylmethanol structure

Properties

IUPAC Name

[2-(tert-butylsulfanylmethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-12(2,3)14-9-11-7-5-4-6-10(11)8-13/h4-7,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNUNSYMMWANDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1=CC=CC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660081
Record name {2-[(tert-Butylsulfanyl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51445-82-0
Record name {2-[(tert-Butylsulfanyl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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